molecular formula C13H9Cl2NO3S B7812953 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride CAS No. 89565-15-1

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride

Cat. No.: B7812953
CAS No.: 89565-15-1
M. Wt: 330.2 g/mol
InChI Key: VQKGBQWAZKTZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a 4-chlorobenzamide group and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chlorobenzoic acid and aniline.

  • Reaction Steps:

    • The carboxylic acid group of 4-chlorobenzoic acid is first converted to an acid chloride using thionyl chloride (SOCl₂).

    • The resulting 4-chlorobenzoyl chloride is then reacted with aniline to form this compound through a nucleophilic substitution reaction.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure product purity and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The sulfonyl chloride group can undergo oxidation reactions to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfides/Sulfoxides: Resulting from reduction reactions.

  • Substituted Products: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride is used in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: It may interfere with metabolic pathways or signaling cascades, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 4-(4-Chlorobenzamido)phenol: Similar structure but with a hydroxyl group instead of a sulfonyl chloride group.

  • 4-(4-Chlorobenzamido)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

Uniqueness:

  • The presence of the sulfonyl chloride group in 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride makes it more reactive and versatile compared to its similar counterparts, allowing for a wider range of chemical transformations.

Properties

IUPAC Name

4-[(4-chlorobenzoyl)amino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKGBQWAZKTZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536515
Record name 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-15-1
Record name 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.